N'-{[(2-methylfuran-3-yl)carbonyl]oxy}pyridine-2-carboximidamide
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is a complex organic compound that features both pyridine and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 2-methylfuran-3-carboxylic acid under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to determine its efficacy and safety in various medical applications .
Industry
In the industrial sector, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to chelate metal ions can influence metalloprotein functions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-PHENYLBUTANOATE
- (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE
Uniqueness
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is unique due to its combination of pyridine and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11N3O3 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-8-9(5-7-17-8)12(16)18-15-11(13)10-4-2-3-6-14-10/h2-7H,1H3,(H2,13,15) |
InChI Key |
DBKMVPJOHNDKON-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)ON=C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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